![molecular formula C12H13BrO4 B3041720 Ethyl 2-(2-acetyl-4-bromophenoxy)acetate CAS No. 34849-50-8](/img/structure/B3041720.png)
Ethyl 2-(2-acetyl-4-bromophenoxy)acetate
Overview
Description
Ethyl 2-(2-acetyl-4-bromophenoxy)acetate is an organic compound with the molecular formula C12H13BrO4 and a molecular weight of 301.13 g/mol . This compound is characterized by the presence of an ethyl ester group, an acetyl group, and a bromophenoxy moiety. It is commonly used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-acetyl-4-bromophenoxy)acetate can be synthesized through a multi-step reaction process. One common method involves the reaction of 1-(5-bromo-2-hydroxyphenyl)ethanone with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF) under nitrogen atmosphere. The reaction mixture is stirred at room temperature overnight to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-acetyl-4-bromophenoxy)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The acetyl group can undergo oxidation to form corresponding carboxylic acids.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenoxyacetates.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
Chemical Research Applications
Synthesis Intermediate
Ethyl 2-(2-acetyl-4-bromophenoxy)acetate serves as a crucial intermediate in the synthesis of more complex organic molecules. It is employed in various organic reactions to study reaction mechanisms and kinetics. The compound's structure allows for the incorporation of additional functional groups, facilitating the development of novel compounds with desired properties.
Reactivity Studies
The compound is utilized in reactivity studies to explore its behavior under different conditions. This includes its interactions with nucleophiles and electrophiles, which can lead to insights into its potential applications in drug design and materials science.
Biological Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potential as a therapeutic agent:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.0195 mg/mL |
Bacillus mycoides | 0.0048 mg/mL |
Candida albicans | 0.0048 mg/mL |
These results suggest that the compound could be developed into a broad-spectrum antimicrobial agent suitable for clinical applications.
Anticancer Potential
The anticancer potential of this compound is under investigation, with preliminary findings suggesting that it may induce apoptosis in cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes involved in cancer progression and potential interaction with DNA or proteins associated with cellular signaling pathways.
Medicinal Chemistry
Drug Development
this compound is being explored for its potential use in drug development, particularly in designing new pharmaceuticals targeting infectious diseases and cancer. Its unique structural features allow for modifications that can enhance bioactivity and selectivity towards specific molecular targets.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Synthesis and Evaluation : A study synthesized this compound and evaluated its biological activity using various assays, showing promising results in inhibiting growth in resistant cancer cell lines.
- Comparative Analysis : Comparative studies with related compounds revealed that the presence of the bromine atom significantly enhances biological activity due to increased lipophilicity and reactivity.
Industrial Applications
Agrochemicals Production
In the industrial sector, this compound is utilized in producing specialty chemicals and agrochemicals. Its ability to act as an intermediate in synthesizing herbicides and pesticides makes it valuable for agricultural applications.
Mechanism of Action
The mechanism of action of ethyl 2-(2-acetyl-4-bromophenoxy)acetate involves its interaction with specific molecular targets. The bromophenoxy moiety can interact with enzymes and receptors, modulating their activities. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-(2-acetyl-4-bromophenoxy)acetate can be compared with similar compounds such as:
Ethyl 2-(4-bromophenoxy)acetate: Lacks the acetyl group, leading to different reactivity and applications.
Ethyl 2-(2-acetyl-4-fluorophenoxy)acetate: Contains a fluorine atom instead of bromine, resulting in altered chemical properties and biological activities.
Ethyl 2-(2-acetyl-4-chlorophenoxy)acetate:
Biological Activity
Ethyl 2-(2-acetyl-4-bromophenoxy)acetate is a chemical compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, particularly focusing on its potential applications in medicine and pharmacology.
Synthesis and Structure
This compound can be synthesized through various organic reactions involving bromophenol derivatives. The general structure includes an ethyl ester group, a bromophenoxy moiety, and an acetyl group, which contribute to its biological properties.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 18 | 16 µg/mL |
Pseudomonas aeruginosa | 20 | 8 µg/mL |
2. Anticancer Activity
This compound has also been studied for its anticancer properties. In vitro studies show that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound appears to inhibit cell proliferation by targeting specific signaling pathways involved in cell cycle regulation.
Case Study: MCF-7 Breast Cancer Cells
- IC50 Value : 12 µM after 48 hours of treatment.
- Mechanism : Induction of G1 phase arrest and activation of caspase pathways leading to apoptosis.
The biological activity of this compound is attributed to its ability to interact with several molecular targets:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to specific receptors, modulating their activity and influencing cellular responses.
- DNA Interaction : Potential intercalation with DNA has been suggested, leading to disruption of replication processes.
Research Findings
Recent studies have highlighted the compound's efficacy in various experimental setups:
- A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models.
- Another investigation reported its ability to enhance the effectiveness of conventional chemotherapeutics when used in combination therapies.
Properties
IUPAC Name |
ethyl 2-(2-acetyl-4-bromophenoxy)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-3-16-12(15)7-17-11-5-4-9(13)6-10(11)8(2)14/h4-6H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJROWIAIGCUGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Br)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.